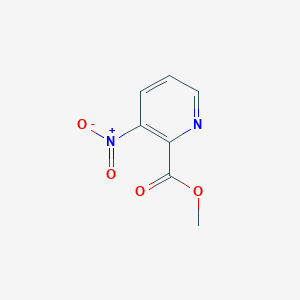
Methyl 3-nitropyridine-2-carboxylate
Vue d'ensemble
Description
Methyl 3-nitropyridine-2-carboxylate is a type of nitropyridine . Nitropyridines are a class of organic compounds that contain a pyridine ring substituted with a nitro group . They are used as starting reagents in the synthesis of various organic compounds .
Synthesis Analysis
The nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of Methyl 3-nitropyridine-2-carboxylate is C6H6N2O2 . The nitro group is attached to the 3rd position of the pyridine ring, and the carboxylate group is attached to the 2nd position .Chemical Reactions Analysis
In the presence of electron-withdrawing groups or a hetero-N atom in the ring, the nitro group of Methyl 3-nitropyridine-2-carboxylate can be replaced by other groups via nucleophilic aromatic substitution . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
“Methyl 3-nitropyridine-2-carboxylate” is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation of 3-Fluoropyridine-4-carboxylate
The nitro group of “Methyl 3-nitropyridine-4-carboxylate” can be replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate . This process is part of the development of new and efficient methods for the preparation of fluoroorganic compounds .
Synthesis of Ethyl 6-Azaindole-2-carboxylate
“Methyl 3-nitropyridine-2-carboxylate” may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate . This compound is a key intermediate in the synthesis of various biologically active molecules .
Preparation of 3-Substituted Azaindoles
“Methyl 3-nitropyridine-2-carboxylate” can also be used in the synthesis of 3-substituted azaindoles . These compounds are of interest due to their potential biological activities .
Synthesis of Anti-Inflammatory Agents
“Methyl 3-nitropyridine-2-carboxylate” is structurally related to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, a molecule reported to have anti-inflammatory activity . Therefore, it could potentially be used in the synthesis of novel molecules as potential anti-inflammatory agents .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-nitropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or structures in the reaction mixture that it interacts with. These targets can vary depending on the specific reaction conditions and the other reactants present .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the nitro group in the 3-nitro-pyridyl carboxylate is replaced by a fluoride anion . This reaction is facilitated by the presence of a strong nucleophile, such as cesium fluoride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-nitropyridine-2-carboxylate are primarily those involved in the synthesis of other organic compounds . The compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in the creation of various fluorinated aryl compounds . These compounds can then participate in further reactions, affecting a wide range of biochemical pathways.
Result of Action
The primary result of the action of Methyl 3-nitropyridine-2-carboxylate is the formation of a new compound, methyl 3-fluoropyridine-4-carboxylate . This compound is formed when the nitro group of the original compound is replaced by a fluoride anion . The resulting fluorinated aryl compound can then be used in further reactions .
Action Environment
The action of Methyl 3-nitropyridine-2-carboxylate is influenced by several environmental factors. The temperature, for example, can affect the rate and outcome of the reaction . The presence of a strong nucleophile and a polar aprotic solvent is also necessary for the reaction to occur . Other factors, such as the concentration of the reactants and the presence of any catalysts, can also influence the reaction .
Propriétés
IUPAC Name |
methyl 3-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLRDGENQOVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339418 | |
| Record name | methyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103698-08-4 | |
| Record name | methyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
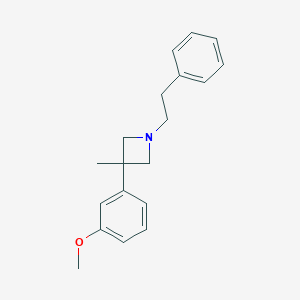

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
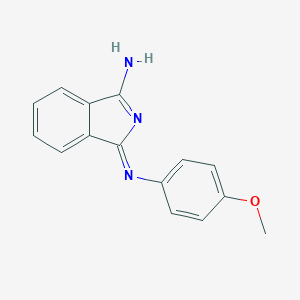

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
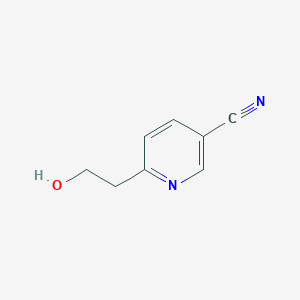
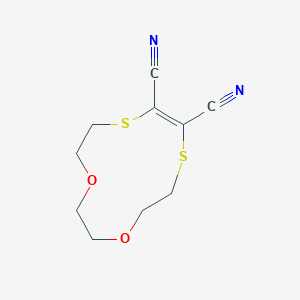
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

